molecular formula C12H19NO B1518138 3-[(Tert-butoxy)methyl]-2-methylaniline CAS No. 1156812-33-7

3-[(Tert-butoxy)methyl]-2-methylaniline

Cat. No.: B1518138
CAS No.: 1156812-33-7
M. Wt: 193.28 g/mol
InChI Key: AGRRAFIZIRFXQL-UHFFFAOYSA-N
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Description

“3-[(Tert-butoxy)methyl]-2-methylaniline”, also abbreviated as TBMM, is a chemical compound utilized in various fields of research and industry . It belongs to the class of organic compounds known as anilines, which are characterized by an amino group attached to an aromatic ring.


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction .


Molecular Structure Analysis

The molecular weight of “this compound” is 193.29 . The InChI code is 1S/C12H19NO/c1-9-10 (6-5-7-11 (9)13)8-14-12 (2,3)4/h5-7H,8,13H2,1-4H3 .


Physical and Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Antioxidant Properties and Enzyme Induction

Some of the anticarcinogenic effects of tert-butylated compounds are attributed to their ability to induce detoxifying enzymes like glutathione S-transferases and quinone reductase in the liver and peripheral tissues. The structural modification of such compounds shows tissue-specific enzyme induction, suggesting potential applications in cancer prevention and therapy through the manipulation of detoxification pathways (De Long, Prochaska, & Talalay, 1985).

Methylation Methods in Pharmaceutical Research

In pharmaceutical research, methylation, such as the introduction of methyl groups adjacent to nitrogen or aryl rings, is a common strategy to optimize drug properties. A method utilizing di-tert-butyl peroxide as both oxidant and methyl source under light-initiated conditions demonstrates a safe and versatile approach for methylation, indicating the relevance of tert-butyl derivatives in drug design and synthesis (Vasilopoulos, Krska, & Stahl, 2021).

Catalysis and Asymmetric Synthesis

Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the application of tert-butyl groups in enhancing catalytic efficiency and enantioselectivity in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Electrochemical Analysis

The electrochemical behavior of tert-butylhydroxyanisole, a compound structurally related to 3-[(Tert-butoxy)methyl]-2-methylaniline, has been investigated, demonstrating applications in food safety and quality control through the development of sensitive electrochemical sensors (Shamsadin-Azad et al., 2019).

Safety and Hazards

The safety information for “3-[(Tert-butoxy)methyl]-2-methylaniline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxymethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-10(6-5-7-11(9)13)8-14-12(2,3)4/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRAFIZIRFXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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